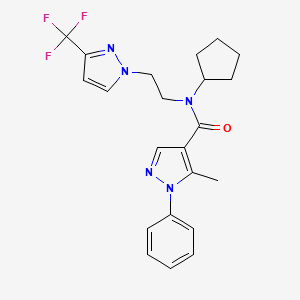

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-5-methyl-1-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N5O/c1-16-19(15-26-30(16)18-9-3-2-4-10-18)21(31)29(17-7-5-6-8-17)14-13-28-12-11-20(27-28)22(23,24)25/h2-4,9-12,15,17H,5-8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGYQXZEMBLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide involves multiple steps, typically beginning with the formation of the pyrazole ring. Key reagents and conditions used in the synthesis include:

Cyclopentanone and phenylhydrazine to form the cyclopentyl-phenylhydrazone intermediate.

Methylation reactions to introduce the methyl group at the 5-position of the pyrazole ring.

Introduction of the trifluoromethyl group using trifluoromethyl iodide and a base like potassium carbonate.

Carboxamide formation through the reaction of the resulting pyrazole with suitable amine derivatives.

Industrial Production Methods: In industrial settings, the compound can be produced on a larger scale using optimized versions of the above synthetic steps. Catalysts and automated systems are often employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide undergoes several types of reactions:

Oxidation: Forms oxidized derivatives.

Reduction: Can be reduced under suitable conditions to yield reduced forms of the compound.

Substitution: Common in the trifluoromethyl and phenyl groups.

Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Use of reducing agents such as lithium aluminum hydride.

Substitution: Employing nucleophiles in the presence of a catalyst or base.

Oxidation Products: Formation of ketones or aldehydes.

Reduction Products: Formation of alcohols or amines.

Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They are often designed to inhibit specific enzymes or pathways involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

- Case studies have demonstrated that modifications in the pyrazole structure can lead to increased potency against various cancer cell lines.

-

Anti-inflammatory Effects :

- The compound's structure suggests potential anti-inflammatory properties. Compounds containing pyrazole rings have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The trifluoromethyl group may enhance this inhibitory action, making it a candidate for developing new anti-inflammatory drugs .

-

Neurological Applications :

- There is emerging evidence that pyrazole derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The structural features of N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide may allow it to modulate neurotransmitter release or receptor activity .

Mechanism of Action

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects through interaction with specific molecular targets, often proteins or enzymes. The trifluoromethyl and carboxamide groups are key to its binding affinity and specificity, influencing the pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Structural Modifications and Physicochemical Properties

The target compound differs from analogs in the Molecules (2015) study () in key substituents. For example:

- Chloro vs. Trifluoromethyl: compounds (e.g., 3a–3e) feature a 5-chloro and 4-cyano group, whereas the target compound replaces chlorine with a methyl group and introduces a trifluoromethyl-pyrazole ethyl side chain.

- Aromatic Substitution : The phenyl and p-tolyl groups in 3a–3c are retained in the target compound but with additional cyclopentyl and ethyl-pyrazole modifications.

Table 1: Comparative Physicochemical Data

Biological Activity

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a pyrazole core, which is known for its diverse biological properties. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₃N₅O |

| Molecular Weight | 339.33 g/mol |

| CAS Number | Not specified |

| Structure | Chemical Structure |

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Neurokinin Receptors: The compound may act as an antagonist at neurokinin receptors, which are implicated in pain signaling and inflammation.

- Kinase Inhibition: Similar pyrazole derivatives have shown activity against kinases, suggesting potential applications in cancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, revealing moderate activity against several pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 250 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of related pyrazole compounds has been highlighted through their ability to inhibit cytokine production. For example, certain derivatives exhibited IC₅₀ values in the nanomolar range for inhibiting TNFα production in stimulated macrophages . This suggests that this compound could be effective in managing inflammatory conditions.

Case Studies

One notable study focused on the synthesis and evaluation of pyrazole-based compounds as selective inhibitors of the p38 MAPK pathway. The findings indicated that modifications to the pyrazole ring significantly influenced biological activity, with some compounds achieving IC₅₀ values as low as 0.004 μM against p38 MAPK . Such data underscores the importance of structural modifications in enhancing the efficacy of these compounds.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Trifluoromethyl Substitution: The presence of a trifluoromethyl group has been shown to enhance potency against various targets by improving lipophilicity and receptor binding.

- Pyrazole Modifications: Variations in the pyrazole core can lead to significant differences in inhibitory activity, particularly against kinases and inflammatory pathways .

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyrazole-4-carboxamide core of this compound?

Answer:

The pyrazole-4-carboxamide core can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and -dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole ring. Subsequent basic hydrolysis converts the ester to a carboxylic acid, followed by amidation with a cyclopentylamine derivative and functionalization of the ethyl side chain with a trifluoromethylpyrazole group. Reaction optimization (e.g., stoichiometry, temperature) is critical for regioselectivity .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s target selectivity?

Answer:

SAR studies should systematically modify substituents on the phenyl (e.g., electron-withdrawing groups) and trifluoromethylpyrazole moieties. For example:

- Replace the cyclopentyl group with bulkier aliphatic rings to assess steric effects.

- Introduce polar groups (e.g., -OH, -NH) on the ethyl linker to improve solubility without compromising binding.

Molecular docking with target proteins (e.g., enzymes, receptors) and in vitro assays (e.g., IC measurements) can validate hypotheses, as demonstrated in Factor Xa inhibitor development .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

- NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and stereochemistry.

- IR spectroscopy to verify amide (C=O, N-H) and trifluoromethyl (C-F) bonds.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/vis detection to assess purity (>95% threshold for biological assays) .

Advanced: How can researchers address poor aqueous solubility during preclinical development?

Answer:

Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the carboxamide.

- Co-solvent systems : Use DMSO/PEG-400 mixtures in in vitro assays.

- Crystal engineering : Modify crystallization conditions to generate polymorphs with higher solubility, guided by X-ray diffraction data (as in pyrazoline derivatives) .

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases, kinases) to measure IC.

- Cell viability assays (MTT/XTT) in disease-relevant cell lines.

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) to determine values .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardize assay conditions : Control pH, temperature, and solvent concentrations.

- Validate compound integrity : Re-test purity via HPLC and NMR after storage.

- Cross-validate models : Compare results across multiple cell lines or animal models. Statistical meta-analysis can identify outliers due to experimental variability .

Methodological: What steps ensure regioselective synthesis of the pyrazole ring?

Answer:

- Precursor control : Use phenylhydrazine derivatives with electron-donating/-withdrawing groups to direct cyclization.

- Catalytic optimization : Employ Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to favor 1,5-diarylpyrazole formation.

- Reaction monitoring : Track intermediates via TLC or LC-MS to adjust reaction time and temperature .

Advanced: What computational tools aid in predicting metabolic stability?

Answer:

- ADMET prediction software (e.g., Schrödinger’s QikProp, SwissADME) to estimate metabolic pathways (e.g., cytochrome P450 interactions).

- Molecular dynamics simulations : Model interactions with liver microsomal enzymes to identify labile sites (e.g., ethyl linker oxidation). Validate with in vitro hepatocyte assays .

Basic: How is the trifluoromethylpyrazole moiety synthesized and introduced?

Answer:

- Step 1 : Synthesize 3-(trifluoromethyl)-1H-pyrazole via cyclization of hydrazine with trifluoromethyl β-diketones.

- Step 2 : Alkylate the pyrazole nitrogen with 2-chloroethylamine under basic conditions (e.g., NaH/DMF).

- Step 3 : Couple the functionalized pyrazole to the carboxamide core via nucleophilic substitution or amide bond formation .

Advanced: What strategies improve oral bioavailability in animal models?

Answer:

- LogP optimization : Balance hydrophobicity (target LogP 2–5) via substituent modifications.

- P-glycoprotein inhibition : Co-administer efflux pump inhibitors (e.g., verapamil) to enhance intestinal absorption.

- Pharmacokinetic profiling : Measure C and AUC in rodents after oral dosing, adjusting formulations (e.g., nanoemulsions) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.